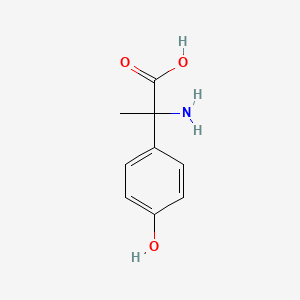

2-Amino-2-(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

Mecanismo De Acción

Target of Action

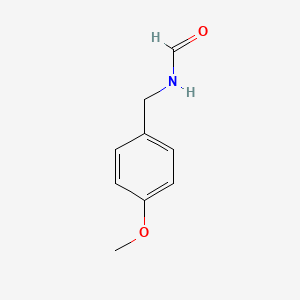

2-Amino-2-(4-hydroxyphenyl)propanoic acid, also known as Tyrosine , is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in various biological processes due to its phenol functionality .

Mode of Action

Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is a type of post-translational modification . This phosphorylation process is part of signal transduction processes .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. Its phosphorylation creates a negative charge on its ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property is useful for more reliable protein-protein interactions through phosphotyrosine .

Result of Action

The phosphorylation of tyrosine residues results in proteins that are part of signal transduction processes . This can lead to various cellular responses, including cell growth, differentiation, and metabolism.

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(4-hydroxyphenyl)propanoic acid plays a special role due to its phenol functionality. Its hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is one of the post-translational modifications . Phosphorylated tyrosine occurs in proteins that are part of signal transduction processes .

Cellular Effects

This compound increases plasma neurotransmitter levels, especially dopamine and noradrenalin . It also participates in the synthesis of enkephalins, providing pain-relieving effects in the body . These compounds are crucial for brain health as they are responsible for transmitting nerve impulses and preventing conditions like depression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an ester linkage with phosphate, mediated by protein kinases . This results in the phosphorylation of tyrosine residues, which is a key post-translational modification . Phosphorylated tyrosine residues are involved in signal transduction processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to neurotransmitters and hormones . It is also involved in the production of a number of important hormones like thyroxin, which plays a key role in regulating metabolism, mental health, skin health, and the human growth rate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water at reflux conditions . This reaction yields intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3’-((4-hydroxyphenyl)azanediyl)di(propanoic) acid .

Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce tyrosine by manipulating the metabolic pathways involved in its biosynthesis .

Análisis De Reacciones Químicas

Types of Reactions: Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

Reduction: Tyrosine can be reduced to form tyrosinol, a less common derivative.

Substitution: Tyrosine can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Major Products:

Oxidation: Dopaquinone

Reduction: Tyrosinol

Substitution: Various substituted tyrosine derivatives

Aplicaciones Científicas De Investigación

Tyrosine has a wide range of applications in scientific research:

Chemistry: Tyrosine is used as a building block in the synthesis of peptides and proteins.

Biology: Tyrosine is essential for the production of neurotransmitters and hormones.

Medicine: Tyrosine supplements are used to treat conditions such as phenylketonuria (PKU), where the body cannot metabolize phenylalanine to tyrosine.

Industry: Tyrosine is used in the production of pharmaceuticals, cosmetics, and food additives.

Comparación Con Compuestos Similares

Phenylalanine: An essential amino acid that is a precursor to tyrosine.

Tryptophan: Another essential amino acid that serves as a precursor to serotonin and melatonin.

Uniqueness of Tyrosine: Tyrosine is unique due to its role in the synthesis of catecholamines and its involvement in melanin production. Its ability to undergo phosphorylation also makes it crucial in signal transduction pathways, distinguishing it from other amino acids .

Propiedades

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIPIPFJHGBKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)